molecular formula C18H24O B14671560 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- CAS No. 51595-05-2

1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)-

Katalognummer: B14671560
CAS-Nummer: 51595-05-2
Molekulargewicht: 256.4 g/mol
InChI-Schlüssel: COCYNECLJRZCDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C18H24O. It is a derivative of naphthalenol, characterized by the presence of two tert-butyl groups at the 2 and 4 positions on the naphthalene ring. This compound is known for its significant antibacterial and antifungal properties .

Vorbereitungsmethoden

The synthesis of 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the alkylation of 1-naphthalenol with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out under reflux conditions in an organic solvent like toluene .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into various hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind effectively to the active sites of bacterial and fungal enzymes, inhibiting their activity. This binding disrupts essential biological processes, leading to the death of the microorganisms .

Vergleich Mit ähnlichen Verbindungen

1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as:

The uniqueness of 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

51595-05-2

Molekularformel

C18H24O

Molekulargewicht

256.4 g/mol

IUPAC-Name

2,4-ditert-butylnaphthalen-1-ol

InChI

InChI=1S/C18H24O/c1-17(2,3)14-11-15(18(4,5)6)16(19)13-10-8-7-9-12(13)14/h7-11,19H,1-6H3

InChI-Schlüssel

COCYNECLJRZCDK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C2=CC=CC=C21)O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.